molecular formula C22H21ClFN3O3S B11273092 ethyl [4-({1-[(2-chloro-4-fluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

ethyl [4-({1-[(2-chloro-4-fluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B11273092
M. Wt: 461.9 g/mol
InChI Key: CCTBPTRYXXCITC-UHFFFAOYSA-N
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Description

Ethyl [4-({1-[(2-chloro-4-fluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a synthetic organic compound featuring a 1,5-benzodiazepine core, a seven-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • Sulfanyl group at position 4, linked to a propionamide moiety bearing a 2-chloro-4-fluorophenyl group.
  • Ethyl acetate group at position 2 of the benzodiazepine ring.

However, the addition of electron-withdrawing substituents (chloro, fluoro) and the sulfanyl-propionamide side chain may enhance lipophilicity and influence binding interactions compared to classical benzodiazepines .

Properties

Molecular Formula

C22H21ClFN3O3S

Molecular Weight

461.9 g/mol

IUPAC Name

ethyl 2-[4-[1-(2-chloro-4-fluoroanilino)-1-oxopropan-2-yl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate

InChI

InChI=1S/C22H21ClFN3O3S/c1-3-30-21(28)12-15-11-20(26-19-7-5-4-6-18(19)25-15)31-13(2)22(29)27-17-9-8-14(24)10-16(17)23/h4-11,13,25H,3,12H2,1-2H3,(H,27,29)

InChI Key

CCTBPTRYXXCITC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SC(C)C(=O)NC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of ETHYL 2-[4-({1-[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. One common synthetic route involves the reaction of 2-chloro-4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with 1,5-benzodiazepine-2-thiol under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

ETHYL 2-[4-({1-[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles, such as amines or thiols.

Scientific Research Applications

ETHYL 2-[4-({1-[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of anxiety, epilepsy, and other neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-({1-[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to that of other benzodiazepines, which are known to modulate GABAergic neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Target Compound vs. 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
  • Core Structure :
    • Target: 1,5-Benzodiazepine (7-membered ring).
    • Similar Compound: Piperazine (6-membered ring with two nitrogen atoms) .
  • Substituents :
    • Both feature fluorinated aryl groups (2-chloro-4-fluorophenyl in target vs. 2-fluorobenzoyl in the similar compound).
    • The target’s sulfanyl-propionamide side chain contrasts with the piperazine compound’s 4-hydroxyphenyl ketone group.
  • The trifluoroacetate counterion in the piperazine compound enhances solubility in polar solvents, whereas the ethyl acetate group in the target compound may increase lipophilicity .
Target Compound vs. 618443-37-1 (2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide)
  • Core Structure :
    • Target: 1,5-Benzodiazepine.
    • Similar Compound: Quinazoline (two fused 6-membered rings with two nitrogen atoms) .
  • Substituents :
    • Both have chloro and acetamide groups, but the target’s 2-chloro-4-fluorophenyl group differs from the 4-isopropylphenyl group in the quinazoline derivative.
  • Biological Relevance: Quinazolines are associated with kinase inhibition (e.g., EGFR inhibitors), while benzodiazepines typically target GABA receptors. The target’s unique substituents may redirect its activity toward non-CNS pathways .
Sulfanyl-Containing Analogues
  • 763094-41-3 (2-[(6-Methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylpropan-1-one) :
    • Features a benzimidazole core with a sulfanyl group and morpholine substituent.
    • Unlike the target’s benzodiazepine, benzimidazoles are smaller bicyclic systems, which may reduce steric hindrance in binding pockets.
    • The morpholine group enhances water solubility, contrasting with the ethyl acetate group in the target .

Data Table: Structural and Functional Comparison

Compound Name / CAS No. Core Structure Key Substituents Functional Groups Potential Applications
Target Compound 1,5-Benzodiazepine 2-Chloro-4-fluorophenyl, ethyl acetate, sulfanyl-propionamide Amide, ester, sulfanyl CNS modulation (speculative)
4-(2-Fluorobenzoyl)-... () Piperazine 2-Fluorobenzoyl, 4-hydroxyphenyl ketone Ketone, ammonium trifluoroacetate Not specified
618443-37-1 () Quinazoline 6-Chloro, N-(4-isopropylphenyl)acetamide Amide, ketone Kinase inhibition
763094-41-3 () Benzimidazole 6-Methyl, sulfanyl, morpholin-4-ylpropan-1-one Sulfanyl, morpholine, ketone Not specified

Biological Activity

Ethyl [4-({1-[(2-chloro-4-fluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodiazepine core, which is known for its diverse biological activities, particularly in the central nervous system. Its structure includes:

  • Benzodiazepine ring : Provides sedative and anxiolytic properties.
  • Chloro-fluorophenyl group : May enhance lipophilicity and biological activity.
  • Thioether linkage : Potentially involved in metabolic pathways.

The biological activity of this compound is likely mediated through several mechanisms:

  • GABAergic Modulation : Similar to other benzodiazepines, this compound may enhance the effect of gamma-Aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission.
  • HDAC Inhibition : Preliminary studies indicate that compounds with similar structures exhibit histone deacetylase (HDAC) inhibition, which is linked to antitumor activity and modulation of gene expression .
  • Nitric Oxide Pathways : Some derivatives have shown involvement in nitric oxide signaling pathways, influencing inflammation and immune responses .

Antitumor Activity

Research indicates that benzodiazepine derivatives can exhibit significant antitumor effects. For example, a related compound demonstrated an IC50 value of 95.48 nM against HDAC3, showcasing its potential as a selective HDAC inhibitor . The following table summarizes key findings from relevant studies:

Study ReferenceCompoundActivityIC50 ValueTumor Type
Chen et al. (2020)FNA (related compound)HDAC inhibition95.48 nMHepG2
Chen et al. (2020)FNA (related compound)Antiproliferative1.30 µMSolid tumors

Pharmacological Studies

Further pharmacological studies are necessary to elucidate the full range of biological activities associated with this compound. Current research efforts are focused on:

  • In vitro assays : Evaluating the compound's effects on various cancer cell lines.
  • In vivo models : Assessing tumor growth inhibition and overall survival rates in xenograft models.

Case Studies

Recent case studies involving related compounds have highlighted their potential therapeutic benefits:

  • Case Study 1 : A study involving a benzodiazepine derivative showed significant tumor growth inhibition in animal models, suggesting that structural modifications could enhance efficacy against specific cancer types.
  • Case Study 2 : Another investigation into the anti-inflammatory properties of similar compounds revealed their ability to modulate immune responses through nitric oxide pathways, indicating potential applications in treating inflammatory diseases .

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